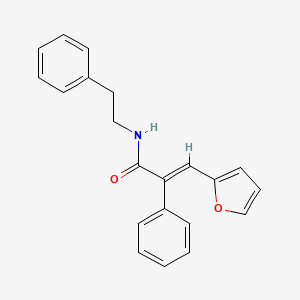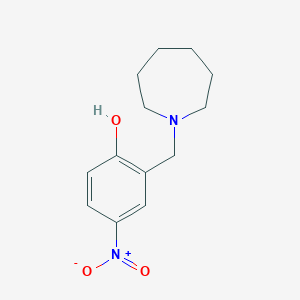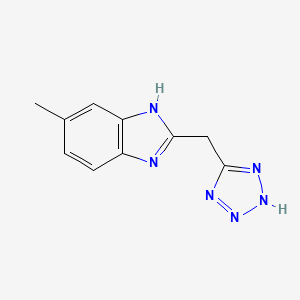![molecular formula C14H16O4 B5837274 ethyl [4-(3-oxo-1-buten-1-yl)phenoxy]acetate](/img/structure/B5837274.png)
ethyl [4-(3-oxo-1-buten-1-yl)phenoxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl [4-(3-oxo-1-buten-1-yl)phenoxy]acetate, also known as ethyl 4-(3-oxo-1-butenyl)phenoxyacetate, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of ethyl [4-(3-oxo-1-buten-1-yl)phenoxy]acetate [4-(3-oxo-1-buten-1-yl)phenoxy]acetate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound [4-(3-oxo-1-buten-1-yl)phenoxy]acetate has both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of COX and LOX, which are involved in the production of prostaglandins and leukotrienes, respectively. Physiologically, it has been shown to reduce inflammation and induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl [4-(3-oxo-1-buten-1-yl)phenoxy]acetate [4-(3-oxo-1-buten-1-yl)phenoxy]acetate in lab experiments is its potential as a selective COX-2 inhibitor, which could lead to the development of new anti-inflammatory drugs with fewer side effects. However, one limitation is that its mechanism of action is not fully understood, which could hinder its development as a therapeutic agent.
Future Directions
There are several future directions for research on ethyl [4-(3-oxo-1-buten-1-yl)phenoxy]acetate [4-(3-oxo-1-buten-1-yl)phenoxy]acetate. One direction is to further investigate its mechanism of action, which could lead to the development of more selective and effective therapeutic agents. Another direction is to study its potential as a herbicide and fungicide in agriculture. Additionally, it could be studied for its potential as a precursor for the synthesis of new organic compounds in material science.
Conclusion
This compound is a chemical compound with potential applications in various fields, including medicinal chemistry, agriculture, and material science. Its mechanism of action is not fully understood, but it has been shown to have anti-inflammatory and anti-tumor properties. Future research could lead to the development of new therapeutic agents, herbicides and fungicides, and organic compounds.
Synthesis Methods
Ethyl [4-(3-oxo-1-buten-1-yl)phenoxy]acetate can be synthesized through a multi-step process that involves the reaction of this compound 4-bromophenoxyacetate with magnesium in dry ether to form this compound magnesium bromide. This is then reacted with 3-oxo-1-butenyl magnesium bromide to form this compound [4-(3-oxo-1-buten-1-yl)phenoxy]acetate.
Scientific Research Applications
Ethyl [4-(3-oxo-1-buten-1-yl)phenoxy]acetate has been studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, it has been shown to have anti-inflammatory and anti-tumor properties. In agriculture, it has been studied for its potential as a herbicide and fungicide. In material science, it has been used as a precursor for the synthesis of various organic compounds.
properties
IUPAC Name |
ethyl 2-[4-[(E)-3-oxobut-1-enyl]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O4/c1-3-17-14(16)10-18-13-8-6-12(7-9-13)5-4-11(2)15/h4-9H,3,10H2,1-2H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGXXOZNKJKPSLN-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)C=CC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)COC1=CC=C(C=C1)/C=C/C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3-{[4-(acetyloxy)benzoyl]amino}-2-methylbenzoate](/img/structure/B5837200.png)
![N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5837203.png)
![2,5-dimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5837212.png)
![N-(4-fluorobenzyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]thiourea](/img/structure/B5837218.png)

![5-[(4-chlorophenoxy)methyl]-3-(4-nitrobenzyl)-1,2,4-oxadiazole](/img/structure/B5837238.png)
![1-(2-chloro-6-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5837247.png)

![N-[2-(acetylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5837259.png)
![N'-{3-[(2,4-difluorophenoxy)methyl]-4-methoxybenzylidene}-2-(4-nitrophenyl)acetohydrazide](/img/structure/B5837267.png)
![2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5837273.png)
![(5-chloro-1H-benzimidazol-2-yl)[2-(diethylamino)ethyl]amine](/img/structure/B5837277.png)
